1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Chloropyridazine Moiety: The chloropyridazine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridazine derivative reacts with the piperidine intermediate.
Attachment of the Trimethoxyphenyl Group: The final step involves coupling the trimethoxyphenyl group to the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(6-Chloropyridazin-3-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
- 1-(6-Chloropyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide
- 1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxybenzyl)piperidine-4-carboxamide
Uniqueness: 1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the trimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C19H23ClN4O4 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4/c1-26-14-10-13(11-15(27-2)18(14)28-3)21-19(25)12-6-8-24(9-7-12)17-5-4-16(20)22-23-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,25) |
InChI Key |
NBZNZWJEUBSSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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